

Application Note: Quantification of Butacetin using a Stability-Indicating RP-HPLC Method

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Compound of Interest

Compound Name:	Butacetin
CAS No.:	2109-73-1
Cat. No.:	B1208508

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Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **Butacetin**. The described method is suitable for the determination of **Butacetin** in bulk drug substances and pharmaceutical formulations. The protocol has been developed to be specific, accurate, and precise, making it ideal for quality control and research applications. This document provides a comprehensive overview of the chromatographic conditions, sample preparation, and method validation parameters presented in a clear and structured format for ease of use by researchers, scientists, and drug development professionals.

Introduction

Butacetin, an acetanilide derivative, is a compound of interest in pharmaceutical development. Accurate and precise analytical methods are crucial for the quantification of **Butacetin** in various stages of drug development, including formulation, stability testing, and quality control. High-performance liquid chromatography (HPLC) is a powerful technique for the separation,

identification, and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note presents a validated RP-HPLC method for the determination of **Butacetin**.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: Chromatographic Conditions

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	245 nm
Run Time	10 minutes

Preparation of Solutions

a. Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Butacetin** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL. These solutions are used to construct the calibration curve.

c. Sample Preparation (for a hypothetical tablet formulation):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of **Butacetin** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of **Butacetin**.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 $\mu\text{g/mL}$).

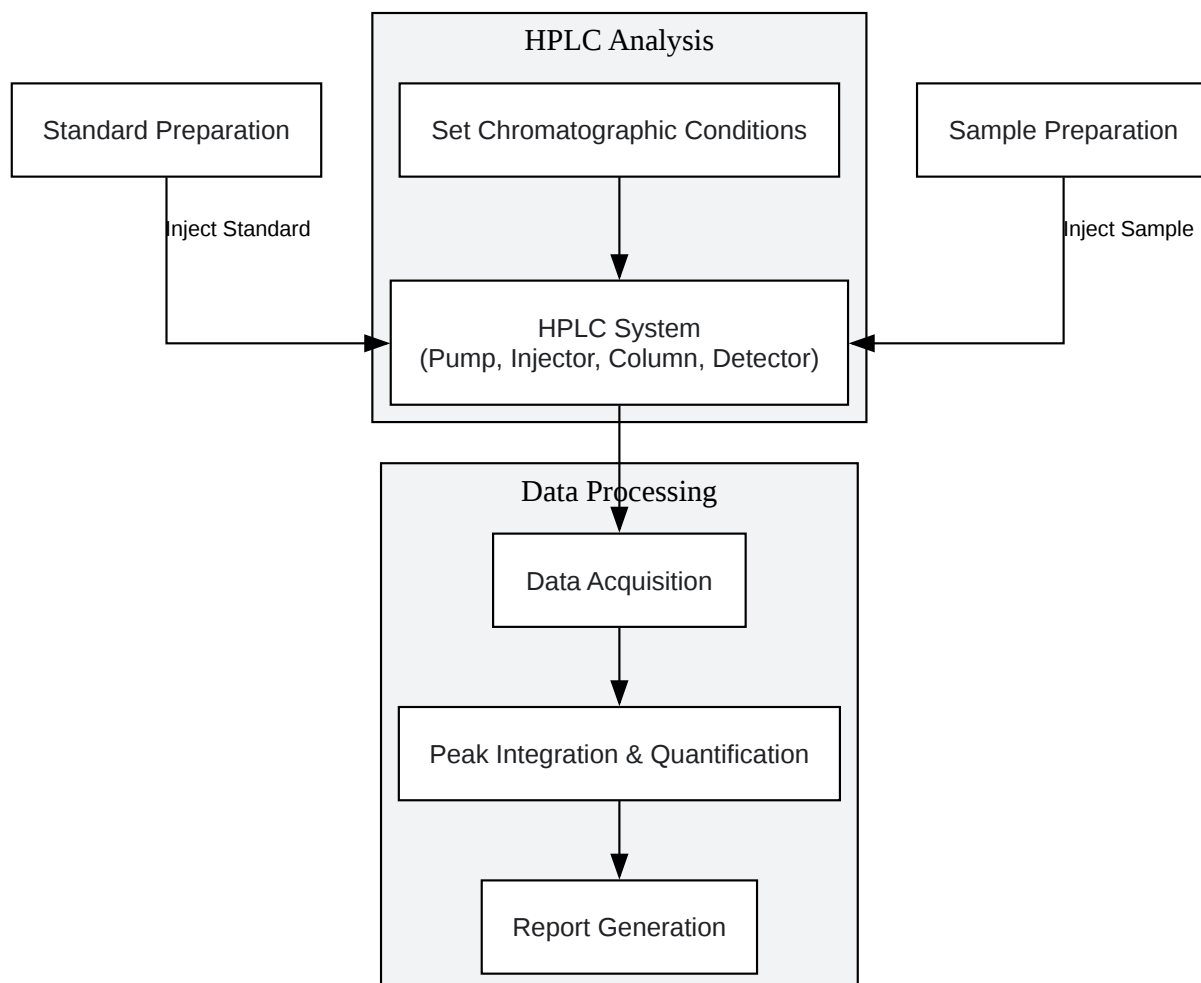
Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptable limits.

Table 2: Method Validation Parameters

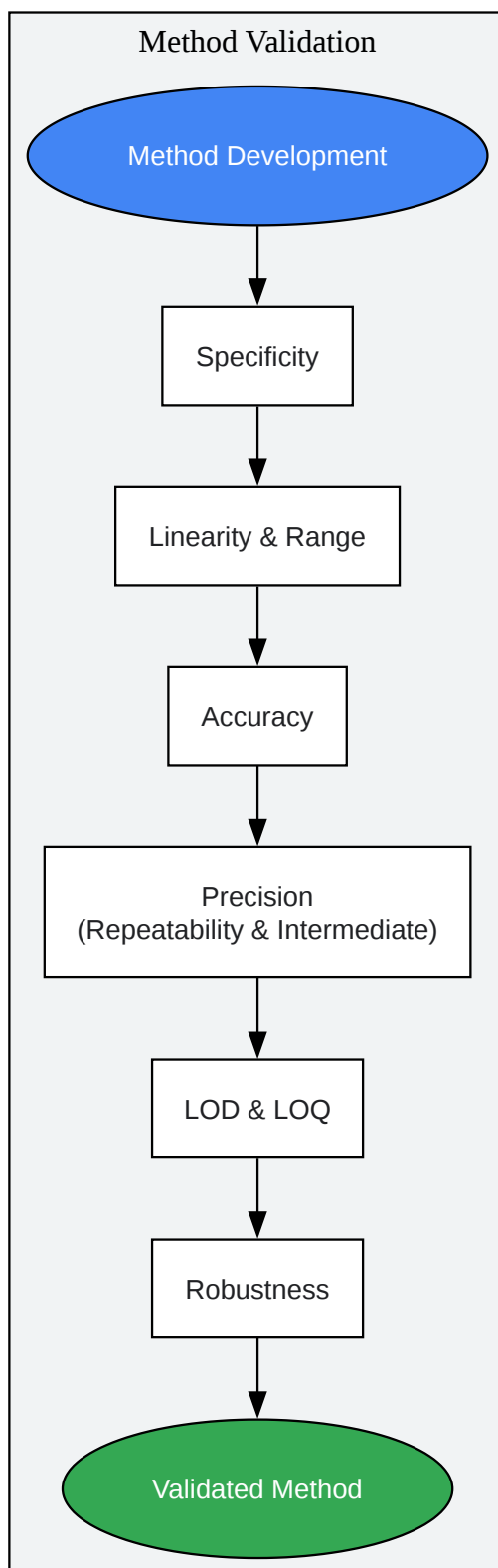
Parameter	Typical Result	Acceptance Criteria
Linearity (µg/mL)	1 - 50	Correlation Coefficient (r^2) \geq 0.999
Retention Time (min)	~ 4.5	Symmetrical peak
Limit of Detection (LOD) (µg/mL)	0.1	Signal-to-Noise Ratio \geq 3:1
Limit of Quantification (LOQ) (µg/mL)	0.3	Signal-to-Noise Ratio \geq 10:1
Precision (%RSD)		
- Intraday	< 2.0	%RSD \leq 2.0
- Interday	< 2.0	%RSD \leq 2.0
Accuracy (% Recovery)	98.0 - 102.0	98.0 - 102.0%
Specificity	No interference from excipients or degradation products	Peak purity > 99%
Robustness	No significant change in results with minor variations in method parameters	%RSD \leq 2.0

Visualizations



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Caption: Experimental workflow for **Butacetin** quantification by HPLC.



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Caption: Logical flowchart for HPLC method validation.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of **Butacetin** in a research and quality control setting. The method is specific, linear, accurate, and precise. The short run time allows for a high throughput of samples. This application note serves as a comprehensive guide for the implementation of this analytical method.

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